5-Chloroquinoxalin-2-ol
Overview
Description
5-Chloroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position.
Mechanism of Action
Mode of Action
It is known that quinoxaline derivatives can interact with various biological targets, potentially leading to a variety of biochemical effects .
Biochemical Pathways
Quinoxaline derivatives have been shown to be involved in various biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloroquinoxalin-2-ol. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, safety precautions should be taken when handling the compound due to its potential hazards .
Biochemical Analysis
Biochemical Properties
5-Chloroquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, this compound exhibits inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and pain pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the activity of EGFR, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound’s impact on COX-2 can modulate inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . Similarly, it interacts with the catalytic domain of COX-2, preventing the conversion of arachidonic acid to prostaglandins . These interactions result in the modulation of gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the enzyme CYP1A2, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in modulating metabolic pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloroquinoxalin-2-ol involves the reaction of 5-chloroquinoxalin-2(1H)-one with phosphorus oxychloride. The reaction is typically carried out by heating the starting material to 90°C in the presence of phosphorus oxychloride for three hours. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent is removed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoxalin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form quinoxaline-2,5-dione.
Reduction Reactions: The compound can be reduced to form 5-chloroquinoxalin-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various 5-substituted quinoxalin-2-ol derivatives.
Oxidation Reactions: The major product is quinoxaline-2,5-dione.
Reduction Reactions: The major product is 5-chloroquinoxalin-2-amine.
Scientific Research Applications
5-Chloroquinoxalin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-ol: Lacks the chlorine atom at the 5-position.
5-Bromoquinoxalin-2-ol: Contains a bromine atom instead of chlorine at the 5-position.
5-Fluoroquinoxalin-2-ol: Contains a fluorine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloroquinoxalin-2-ol is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .
Properties
IUPAC Name |
5-chloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYFYGIHUVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443354 | |
Record name | 5-chloro-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-19-9 | |
Record name | 5-Chloro-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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